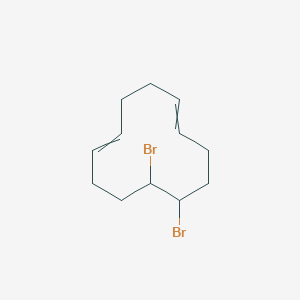
9,10-Dibromocyclododeca-1,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dibromocyclododeca-1,5-diene is a chemical compound with the molecular formula C12H18Br2 It is a brominated derivative of cyclododecadiene, characterized by the presence of two bromine atoms at the 9th and 10th positions of the cyclododeca-1,5-diene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromocyclododeca-1,5-diene typically involves the bromination of cyclododeca-1,5-diene. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-bromination and ensure selective addition at the 9th and 10th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
9,10-Dibromocyclododeca-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of cyclododeca-1,5-diene or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
科学的研究の応用
9,10-Dibromocyclododeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 9,10-Dibromocyclododeca-1,5-diene exerts its effects is largely dependent on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or other oxygenated products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Cyclododeca-1,5-diene: The parent compound without bromine atoms.
1,5-Cyclooctadiene: A smaller ring diene with similar reactivity.
1,3-Butadiene: A simpler diene used in polymer synthesis.
Uniqueness
9,10-Dibromocyclododeca-1,5-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated counterparts. The bromine atoms make it more reactive in substitution and elimination reactions, and its larger ring size compared to smaller dienes like 1,3-butadiene provides different steric and electronic effects.
特性
CAS番号 |
91025-77-3 |
|---|---|
分子式 |
C12H18Br2 |
分子量 |
322.08 g/mol |
IUPAC名 |
9,10-dibromocyclododeca-1,5-diene |
InChI |
InChI=1S/C12H18Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-12H,1-2,7-10H2 |
InChIキー |
IKCLKSNBIZRPOA-UHFFFAOYSA-N |
正規SMILES |
C1CC=CCCC(C(CCC=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


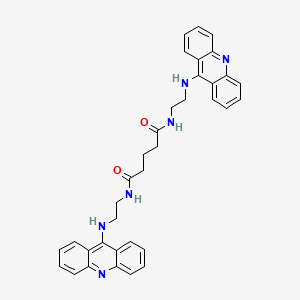


![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

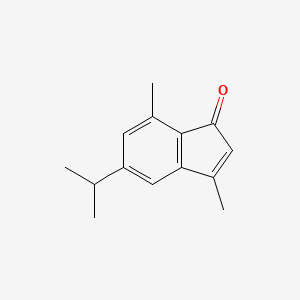


![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
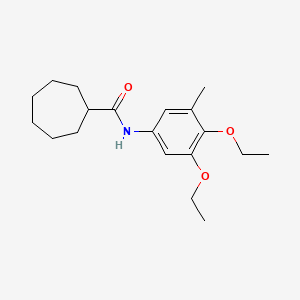
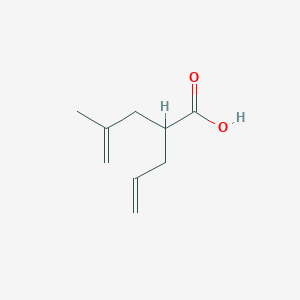
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)

